
N-Ethyl-N,N-dioctyloctan-1-aminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-N,N-dioctyloctan-1-aminium chloride is a quaternary ammonium compound with the molecular formula C25H54ClN. It is commonly used in various industrial and laboratory applications due to its unique chemical properties. This compound is known for its surfactant and phase transfer catalyst properties, making it valuable in chemical synthesis and other scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N,N-dioctyloctan-1-aminium chloride typically involves the quaternization of tertiary amines with alkyl halides. One common method is the reaction of N,N-dioctylamine with ethyl chloride in the presence of a suitable solvent, such as acetonitrile or ethanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired quaternary ammonium salt.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N,N-dioctyloctan-1-aminium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: Although less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation and Reduction: Strong oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium iodide would yield N-Ethyl-N,N-dioctyloctan-1-aminium iodide.
Scientific Research Applications
N-Ethyl-N,N-dioctyloctan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: It can be used in the preparation of biological samples for electron microscopy due to its surfactant properties.
Medicine: Research is ongoing into its potential use in drug delivery systems, where its ability to form micelles can be exploited.
Industry: It is used in the formulation of detergents, disinfectants, and other cleaning agents due to its surfactant properties.
Mechanism of Action
The mechanism of action of N-Ethyl-N,N-dioctyloctan-1-aminium chloride primarily involves its ability to act as a surfactant and phase transfer catalyst. As a surfactant, it reduces the surface tension between different phases, allowing for better mixing and reaction rates. As a phase transfer catalyst, it facilitates the transfer of reactants between aqueous and organic phases, increasing the efficiency of the reaction.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N,N-dioctyloctan-1-aminium chloride
- N,N-Dioctyloctan-1-aminium bromide
- N,N-Dioctyloctan-1-aminium methanesulfonate
Uniqueness
N-Ethyl-N,N-dioctyloctan-1-aminium chloride is unique due to its specific alkyl chain length and the presence of an ethyl group, which can influence its solubility and reactivity compared to other similar compounds. Its specific structure makes it particularly effective as a phase transfer catalyst and surfactant in various applications.
Properties
CAS No. |
51277-93-1 |
|---|---|
Molecular Formula |
C26H56ClN |
Molecular Weight |
418.2 g/mol |
IUPAC Name |
ethyl(trioctyl)azanium;chloride |
InChI |
InChI=1S/C26H56N.ClH/c1-5-9-12-15-18-21-24-27(8-4,25-22-19-16-13-10-6-2)26-23-20-17-14-11-7-3;/h5-26H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
MFKHKJMRWGOTHL-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC[N+](CC)(CCCCCCCC)CCCCCCCC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


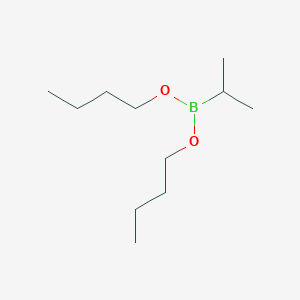
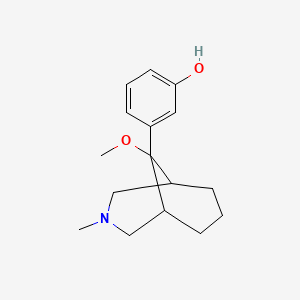
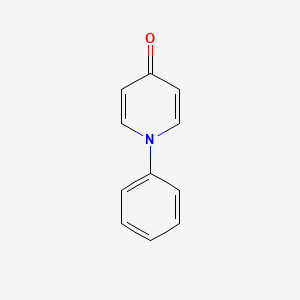
![Benzenemethanol, 4-chloro-2-[phenyl(propylamino)methyl]-](/img/structure/B14671379.png)
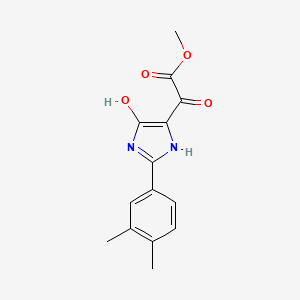

![10-[2-Methyl-3-(piperazin-1-yl)propyl]-10H-phenothiazine](/img/structure/B14671401.png)
![2-{[(Anthracen-9-yl)oxy]methyl}oxirane](/img/structure/B14671404.png)
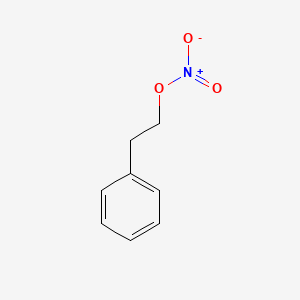
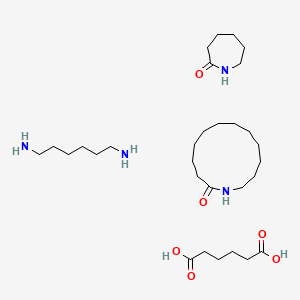

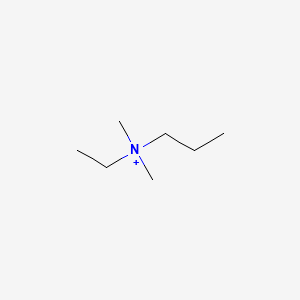

![N-[2-(1H-imidazol-5-yl)ethyl]formamide](/img/structure/B14671438.png)
